molecular formula C18H26N2O4 B3293409 (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid CAS No. 885276-15-3

(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid

Cat. No.: B3293409
CAS No.: 885276-15-3
M. Wt: 334.4 g/mol
InChI Key: NYSASCGYJCTPJA-UHFFFAOYSA-N
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Description

Strategic Positioning in Medicinal Chemistry

In medicinal chemistry, the quest for new therapeutic agents often relies on the exploration of novel chemical space. Compounds that possess a three-dimensional structure are of particular interest as they can offer improved binding affinity and selectivity to biological targets. nih.govdrughunter.com The non-planar, saturated pyrrolidine (B122466) ring in (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid provides this desirable 3D geometry, which is a significant advantage over flat, aromatic systems. nih.govnih.gov

The p-tolyl group, a toluene substituent, further enhances the molecule's utility. nih.gov It can modulate the lipophilicity of a drug candidate, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. semanticscholar.orgnih.gov The methyl group on the phenyl ring can also influence how the molecule interacts with its biological target and can affect its metabolic stability, potentially blocking sites that are prone to oxidative metabolism. mdpi.com

The Significance of Pyrrolidine and Protected Amino Acid Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and FDA-approved drugs. nih.govguidechem.com Its five-membered saturated heterocyclic structure is not only a source of three-dimensionality but also provides a nitrogen atom that can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. The stereochemistry of the pyrrolidine ring can be controlled, allowing for the synthesis of specific stereoisomers, which is critical as different enantiomers of a drug can have vastly different biological activities. drughunter.com

Protected amino acids are fundamental building blocks in the synthesis of peptides and peptidomimetics. chemicalbook.comcambridgemedchemconsulting.com The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal. cambridgemedchemconsulting.comchemicalbull.com The incorporation of a Boc-protected amino group within the pyrrolidine scaffold, as seen in the title compound, creates a chiral building block that can be used to introduce specific amino-pyrrolidine motifs into larger molecules, a common strategy in the design of protease inhibitors and other therapeutics. chemicalbook.com

Key Research Domains

Given its structural features, this compound is a compound of interest in several key research domains. Its potential applications are being explored in:

Peptidomimetics: The compound can serve as a scaffold to create molecules that mimic the structure and function of peptides but with improved stability and oral bioavailability.

Asymmetric Synthesis: As a chiral building block, it can be used to introduce stereocenters into new molecules in a controlled manner.

Development of Novel Therapeutics: The unique combination of a pyrrolidine ring, a protected amine, and a p-tolyl group makes it a promising starting point for the discovery of new drugs targeting a wide range of diseases, including those affecting the central nervous system, as well as infectious and inflammatory conditions. guidechem.com

Interactive Data Tables

Table 1: Properties of Key Structural Moieties

MoietyKey FeaturesSignificance in Drug Design
Pyrrolidine Ring Saturated 5-membered nitrogen heterocycle, non-planar 3D structure, chiral centers. nih.govnih.govProvides three-dimensionality for better target binding, nitrogen can act as a hydrogen bond acceptor, allows for stereochemical control. nih.govdrughunter.com
Boc-Protected Amino Group Amine functionality temporarily masked by a tert-butyloxycarbonyl group. chemicalbook.comcambridgemedchemconsulting.comPrevents unwanted reactions during synthesis, allows for controlled, sequential chemical modifications. cambridgemedchemconsulting.comchemicalbull.com
p-Tolyl Group Phenyl ring with a methyl group in the para position. nih.govModulates lipophilicity and metabolic stability, can act as a bioisostere for a phenyl ring, influences ADME properties. semanticscholar.orgmdpi.com

Table 2: Potential Research Applications

Research DomainApplication of this compound
Medicinal Chemistry Synthesis of novel drug candidates with improved pharmacological profiles.
Organic Synthesis Versatile intermediate for the construction of complex organic molecules.
Peptide Chemistry Incorporation into peptidomimetics to enhance stability and bioavailability.
Materials Science Potential use in the synthesis of specialized polymers and resins. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-12-5-7-13(8-6-12)15(16(21)22)20-10-9-14(11-20)19-17(23)24-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSASCGYJCTPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130483
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid
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Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-15-3
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-15-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 3 Boc Amino Pyrrolidin 1 Yl P Tolyl Acetic Acid

Strategies for the Stereoselective Construction of the Pyrrolidine (B122466) Core

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, and its stereoselective synthesis is a well-explored area of research. mdpi.com The stereochemistry at the C3 position of the pyrrolidine ring in the target molecule is crucial, and various methods can be employed to establish the desired chirality.

Enantioselective Synthesis Approaches to Pyrrolidine Derivatives

The enantioselective synthesis of the 3-Boc-amino-pyrrolidine precursor is a critical first step. One common and practical approach involves starting from a chiral pool material, such as L-aspartic acid or D-aspartic acid, to obtain the corresponding (S)- or (R)-3-Boc-amino-pyrrolidine. chemicalbook.com This method leverages the inherent chirality of the starting material to produce the desired enantiomerically pure pyrrolidine derivative through a series of well-established transformations.

Alternatively, asymmetric synthesis methods can be employed. For instance, biocatalytic reductive amination of ω-chloroketones using transaminases has emerged as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines, achieving high enantiomeric excess. acs.org While this example focuses on 2-substitution, similar enzymatic strategies could potentially be adapted for the synthesis of 3-substituted pyrrolidines.

Another approach involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination and cyclization to furnish enantiomerically enriched 3-amino pyrrolidines. researchgate.net This organocatalytic method offers a metal-free alternative for establishing the chiral center.

A representative synthesis of (R)-3-(Boc-amino)pyrrolidine starts from benzyl-protected (R)-3-aminopyrrolidine. The Boc protecting group is introduced by reacting it with Boc anhydride (B1165640) in the presence of a base like triethylamine (B128534). Subsequent hydrogenolysis using a palladium on carbon (Pd/C) catalyst removes the benzyl (B1604629) group, yielding the desired product in high yield and purity. guidechem.com

Table 1: Comparison of Enantioselective Synthesis Approaches for 3-Amino-pyrrolidine Precursors

Approach Starting Material Key Transformation(s) Advantages Disadvantages
Chiral Pool Synthesis L- or D-Aspartic Acid Multi-step chemical conversion Readily available starting material, well-established procedures. Can be lengthy, may require multiple protection/deprotection steps.
Biocatalytic Reductive Amination ω-haloketones Transaminase-mediated amination and cyclization High enantioselectivity, mild reaction conditions. Substrate scope may be limited, enzyme availability and cost.
Organocatalytic α-Amination Aldehydes Proline-catalyzed α-amination, reductive amination, cyclization Metal-free, good enantioselectivity. May require optimization for specific substrates.
Resolution of Racemates Racemic 3-aminopyrrolidine (B1265635) Diastereomeric salt formation with a chiral resolving agent Can provide high enantiopurity. Yield of the desired enantiomer is limited to 50%, requires a suitable resolving agent.

Diastereoselective Control in Scaffold Assembly

Once an enantiomerically pure 3-amino-pyrrolidine derivative is in hand, the subsequent introduction of the p-tolyl-acetic acid moiety must be considered in terms of potential diastereoselectivity. If the pyrrolidine core is already chiral, the N-alkylation step can lead to the formation of diastereomers.

Diastereoselective synthesis of substituted pyrrolidines can also be achieved through various cyclization strategies. For example, 1,3-dipolar cycloadditions between azomethine ylides and dipolarophiles are powerful methods for constructing highly substituted pyrrolidine rings with excellent control over relative stereochemistry. nih.govacs.org By using a chiral dipolarophile or a chiral catalyst, this method can be rendered enantioselective.

Another strategy involves the diastereoselective addition of organometallic reagents to chiral sulfinimines, followed by intramolecular cyclization. This approach has been successfully used to prepare highly functionalized pyrrolidines with excellent diastereoselectivity. nih.gov

Reductive amination of diketones with chiral amines is another viable route that can provide N-substituted pyrrolidines with good to excellent stereoselectivities. nih.govresearchgate.net The stereochemical outcome is often dictated by the chiral auxiliary on the amine.

Functionalization and Derivatization Strategies

With the stereochemically defined pyrrolidine core in hand, the next phase involves the introduction of the p-tolyl-acetic acid moiety and further manipulations of the protecting groups.

Introduction of the p-Tolyl Acetic Acid Moiety

The introduction of the p-tolyl-acetic acid group onto the pyrrolidine nitrogen can be accomplished through several N-alkylation methods. A common approach is the nucleophilic substitution reaction of the pyrrolidine nitrogen with a suitable p-tolyl-acetic acid derivative bearing a leaving group at the α-position, such as methyl 2-(p-tolyl)-2-bromoacetate. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Reductive amination offers an alternative route. This would involve the reaction of the 3-Boc-amino-pyrrolidine with a p-tolyl-glyoxylic acid derivative, followed by reduction of the resulting iminium intermediate with a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.govthieme-connect.com This method is often mild and compatible with a wide range of functional groups.

A study on the synthesis of N-(aminocycloalkylene)amino acid derivatives demonstrated the successful nucleophilic substitution of chiral triflate esters with N-Boc-aminopyrrolidines, affording the desired products with good yields and high diastereomeric purity. nih.gov This highlights the feasibility of N-alkylation of the pyrrolidine nitrogen in the presence of the Boc-protected amino group at the C3 position.

Chemoselective Modifications at the Pyrrolidine Nitrogen

A key challenge in the synthesis of (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid is the chemoselective functionalization of the pyrrolidine nitrogen in the presence of the Boc-protected amino group. The pyrrolidine nitrogen is generally more nucleophilic than the nitrogen of the Boc-protected amine, allowing for selective N-alkylation under appropriate conditions.

The choice of reaction conditions, such as the base and solvent, can significantly influence the chemoselectivity. For instance, using a hindered base can help to prevent side reactions involving the less accessible Boc-protected amine. The selective mono-N-alkylation of 3-amino alcohols has been achieved via chelation to 9-BBN, which could be an analogous strategy to differentiate the two nitrogen atoms. organic-chemistry.org

Manipulation of the Boc Protecting Group for Orthogonal Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. In the context of synthesizing this compound, the Boc group allows for the selective functionalization of the pyrrolidine nitrogen.

The concept of orthogonal synthesis is crucial when multiple protecting groups are present in a molecule. The Boc group is orthogonal to many other protecting groups, such as the benzyl (Bn) and fluorenylmethyloxycarbonyl (Fmoc) groups. This allows for the selective removal of one protecting group while the others remain intact, enabling sequential modifications at different sites of the molecule.

The deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. nih.gov However, milder methods have also been developed, including the use of oxalyl chloride in methanol (B129727) or thermal deprotection under continuous flow conditions, which can be beneficial for sensitive substrates. nih.govresearchgate.netnih.gov Selective thermal deprotection can even be achieved by controlling the temperature, allowing for the removal of an aryl N-Boc group in the presence of an alkyl N-Boc group. nih.gov

Table 2: Selected Methods for Boc Deprotection

Reagent/Condition Solvent Temperature Advantages Disadvantages
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM) Room Temperature Fast and efficient, widely used. Harsh acidic conditions, may not be suitable for acid-labile substrates.
Hydrochloric Acid (HCl) Dioxane, Methanol, or Ethyl Acetate Room Temperature Readily available, effective. Can be corrosive, may require careful neutralization.
Oxalyl Chloride Methanol Room Temperature Mild conditions, high yields. nih.gov Reagent is moisture-sensitive and toxic.
Thermal Deprotection (Continuous Flow) Methanol, Trifluoroethanol High Temperature (e.g., 150°C) Acid-free, can be selective. nih.gov Requires specialized equipment.
Iron(III) Catalysis Solvent-free or in solvent Varies Catalytic, practical, and selective. researchgate.net May require optimization for specific substrates.
Selective Protection Methodologies

The synthesis of this compound and its analogues necessitates precise control over reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino functionality on the pyrrolidine ring due to its stability under various reaction conditions and its facile removal under specific acidic conditions.

The selective introduction of the Boc group onto the 3-amino-pyrrolidine precursor is a critical step. Standard procedures involve the reaction of 3-aminopyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or a biphasic system. The choice of solvent and base is crucial to ensure high yields and prevent side reactions. The reaction conditions are generally mild, proceeding at room temperature to ensure the stability of the pyrrolidine ring.

For more complex substrates with multiple reactive sites, orthogonal protection strategies may be employed. This involves the use of protecting groups that can be removed under different conditions, allowing for the selective deprotection and subsequent modification of specific functional groups within the molecule.

Table 1: Reagents and Conditions for Boc Protection of Aminopyrrolidines

ReagentBaseSolventTemperature (°C)Typical Yield (%)
(Boc)₂OTriethylamineDichloromethane0 to 25>90
(Boc)₂OSodium BicarbonateDioxane/Water2585-95
Boc-ONPyridineTetrahydrofuran2580-90
Facile Deprotection Techniques and Conditions

The removal of the Boc protecting group is a key transformation, yielding the free amine which can then be further functionalized. The most common method for Boc deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA) in a solvent such as dichloromethane is a standard and highly effective method, typically affording the deprotected amine salt in high yield. The reaction is usually rapid, often completing within an hour at room temperature.

Alternative acidic conditions can also be employed, such as hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. The choice of acid and solvent can be tailored to the sensitivity of the substrate to minimize potential side reactions. For substrates that are particularly acid-labile, milder deprotection methods are sought.

Recent advancements have explored the use of solid-supported acids or Lewis acids to facilitate Boc deprotection under heterogeneous conditions, which can simplify purification. Additionally, thermal deprotection methods have been reported, although they are less common for this particular protecting group.

Table 2: Common Conditions for Boc Deprotection

ReagentSolventTemperature (°C)Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane250.5 - 2 h
Hydrogen Chloride (HCl)1,4-Dioxane251 - 4 h
Formic Acid-502 - 6 h
p-Toluenesulfonic AcidEthanolReflux1 - 3 h

Synthesis of Analogues and Congeners for Structure-Activity Relationship (SAR) Studies

To explore the chemical space around this compound and to understand how structural modifications impact its biological activity, the synthesis of various analogues and congeners is essential. These modifications are typically focused on the pyrrolidine ring, the p-tolyl acetic acid fragment, and the preparation of hybrid molecules.

Modifications on the Pyrrolidine Ring System

The pyrrolidine ring offers several positions for modification to probe the steric and electronic requirements for biological activity. Substituents can be introduced at various positions on the ring, or the ring itself can be altered.

Substitution at C-4: Introduction of substituents at the C-4 position of the pyrrolidine ring can significantly influence the molecule's conformation and its interaction with biological targets. Starting from appropriately substituted pyrrolidine precursors, a range of functional groups such as alkyl, aryl, hydroxyl, or amino groups can be incorporated.

Ring Homologation/Contraction: The synthesis of analogues with different ring sizes, such as azetidine (B1206935) or piperidine (B6355638) rings, can provide insights into the optimal ring size for activity.

Stereochemical Variations: The stereochemistry at the C-3 position is crucial. The synthesis of both (R)- and (S)-enantiomers, as well as diastereomers in cases of multiple chiral centers, is fundamental for SAR studies.

Structural Variations of the p-Tolyl Acetic Acid Fragment

The p-tolyl acetic acid portion of the molecule is another key area for modification. These changes can modulate the compound's lipophilicity, electronic properties, and ability to form specific interactions.

Aryl Ring Substitution: The methyl group on the tolyl ring can be replaced with other substituents, such as halogens, alkoxy groups, or nitro groups, to investigate the effect of electron-donating and electron-withdrawing groups. The position of the substituent on the aromatic ring can also be varied.

Replacement of the Aryl Ring: The p-tolyl group can be replaced with other aromatic or heteroaromatic systems, such as naphthyl, pyridyl, or thienyl rings, to explore different binding interactions.

Modification of the Acetic Acid Linker: The length and nature of the acetic acid linker can be altered. For example, homologation to propionic or butyric acid derivatives, or the introduction of conformational constraints through cyclization or double bonds, can be explored.

Preparation of Hybrid Molecules and Conjugates (e.g., with amino acids, peptides, heterocycles)

To enhance biological activity, improve pharmacokinetic properties, or target specific cellular machinery, (3-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid (the deprotected form) can be conjugated with other molecular entities.

Amino Acid and Peptide Conjugates: The free amino group on the pyrrolidine ring or the carboxylic acid group can be coupled with amino acids or short peptide sequences. Standard peptide coupling reagents, such as HATU or HBTU, are typically used for this purpose. These conjugates can leverage amino acid transporters for improved cellular uptake or mimic endogenous peptides.

Heterocycle Conjugates: The core molecule can be linked to various heterocyclic scaffolds known to possess biological activity. This can be achieved through the formation of amide, ester, or carbon-carbon bonds, leading to hybrid molecules with potentially synergistic or novel pharmacological profiles.

The systematic synthesis and evaluation of these analogues are crucial for developing a comprehensive understanding of the structure-activity relationships governing the biological effects of this class of compounds.

Structural Elucidation and Conformational Analysis of 3 Boc Amino Pyrrolidin 1 Yl P Tolyl Acetic Acid and Its Derivatives

Spectroscopic Characterization Techniques in Research

A multi-faceted spectroscopic approach is indispensable for the unambiguous structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information that, when combined, offers a complete picture of the molecule's constitution and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various hydrogen environments. The protons of the p-tolyl group would appear in the aromatic region, typically between 7.0 and 7.5 ppm, as two doublets characteristic of a para-substituted benzene (B151609) ring. The methyl group on the tolyl moiety would present as a singlet around 2.3 ppm. The protons on the pyrrolidine (B122466) ring would resonate in the aliphatic region, generally between 1.5 and 4.0 ppm, with their chemical shifts and coupling patterns providing insight into their relative positions and stereochemistry. The methine proton at the chiral center of the acetic acid moiety would likely appear as a singlet or a multiplet depending on its coupling with adjacent protons. The Boc protecting group would be identified by a characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons. The NH proton of the Boc-amino group would likely appear as a broad singlet. For comparison, the precursor (R)-3-(Boc-amino)pyrrolidine shows characteristic signals for the pyrrolidine and Boc groups. chemicalbook.com Phenylacetic acid, a related aryl-acetic acid, displays aromatic proton signals between 7.2 and 7.4 ppm and a methylene (B1212753) singlet around 3.5 ppm. hmdb.cabmrb.io

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would further corroborate the structure. The carbonyl carbon of the carboxylic acid would be found in the downfield region, typically around 170-180 ppm. The aromatic carbons of the p-tolyl group would resonate between 120 and 140 ppm. The carbons of the pyrrolidine ring and the methine carbon of the acetic acid moiety would appear in the aliphatic region, generally between 20 and 70 ppm. The quaternary carbon and the methyl carbons of the Boc group would have characteristic signals around 80 ppm and 28 ppm, respectively.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts
Functional GroupPredicted Chemical Shift (ppm)Multiplicity
p-Tolyl (aromatic)7.0 - 7.5Doublets
p-Tolyl (CH₃)~2.3Singlet
Pyrrolidine (ring)1.5 - 4.0Multiplets
Acetic Acid (CH)VariableSinglet/Multiplet
Boc (C(CH₃)₃)~1.4Singlet
Boc (NH)VariableBroad Singlet
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
Functional GroupPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)170 - 180
p-Tolyl (aromatic)120 - 140
Pyrrolidine (ring)20 - 70
Acetic Acid (CH)50 - 70
Boc (quaternary C)~80
Boc (CH₃)~28

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) would be employed to generate the molecular ion.

The expected molecular weight of the compound can be precisely determined, and high-resolution mass spectrometry (HRMS) would confirm its elemental composition. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) under ionization conditions. The fragmentation of the pyrrolidine ring and the cleavage of the bond between the acetic acid moiety and the pyrrolidine nitrogen would also provide valuable structural information.

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound. By diffracting X-rays off a single crystal, the precise arrangement of atoms in the solid state can be determined, including bond lengths, bond angles, and torsional angles. This technique is invaluable for establishing the absolute stereochemistry of chiral centers within the molecule. For this compound, which has at least one stereocenter, X-ray crystallography would be the gold standard for unambiguously assigning the R or S configuration. Furthermore, it would reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist) and the orientation of the substituents in the solid state. While no specific crystal structure for the title compound is publicly available, analysis of related pyrrolidine derivatives provides insights into expected structural features. mdpi.comnih.govnih.gov

Investigation of Stereochemical Purity and Chiral Integrity

Given the presence of at least one chiral center, assessing the stereochemical purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis. By utilizing a chiral stationary phase, it is possible to separate the enantiomers or diastereomers of the compound. nih.gov This technique allows for the determination of the enantiomeric excess (ee) or diastereomeric ratio (dr), providing a quantitative measure of the compound's chiral integrity. Chiral derivatization methods can also be employed, where the compound is reacted with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column. nih.gov

Conformational Preferences and Dynamics in Solution and Solid State

The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence the conformational equilibrium. For this compound, the bulky Boc-amino and p-tolyl-acetic acid groups will play a key role in determining the preferred conformation of the five-membered ring.

In solution, NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the dominant conformations and the dynamics of conformational exchange. Computational modeling studies are also employed to calculate the relative energies of different conformers and to predict the most stable arrangements in both the gas phase and in solution. nih.gov In the solid state, as determined by X-ray crystallography, the molecule will adopt a specific, low-energy conformation, which may or may not be the most populated conformation in solution. Understanding these conformational preferences is vital as they can influence the molecule's biological activity and physical properties.

Applications in Chemical Biology and Advanced Materials Science

Development of Chemical Probes for Biological Pathway Interrogation

The interrogation of complex biological pathways often relies on the use of chemical probes, small molecules designed to interact with specific biological targets and report on their activity. The structure of (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid lends itself to the development of such probes. The pyrrolidine (B122466) ring is a common feature in bioactive molecules and can be readily functionalized to incorporate reporter groups, such as fluorophores or affinity tags.

For instance, the Boc-protected amino group provides a handle for the attachment of environmentally sensitive dyes, whose fluorescence properties change upon binding to a target protein. This can be exploited to create "turn-on" fluorescent probes that only emit a signal when interacting with their intended biological partner. Furthermore, the p-tolyl group can contribute to the binding affinity and selectivity of the probe through hydrophobic interactions within the target's binding pocket.

Naturally occurring pyrrolidine dicarboxylate derivatives, such as kainic acid, are utilized as pharmacological probes due to their excitatory activity. chemrxiv.org This highlights the inherent capacity of the pyrrolidine scaffold to interact with biological systems. chemrxiv.org

To illustrate the potential, one could envision a fluorescent probe for a specific enzyme where the p-tolyl-acetic acid moiety acts as a recognition element for the active site, and the aminopyrrolidine is conjugated to a fluorophore. The binding event would then lead to a measurable change in the fluorescence signal, allowing for the real-time monitoring of enzyme activity in living cells.

Probe Type Potential Application Key Structural Feature Relevant Research Finding
Fluorescent ProbeKinase activity monitoringPyrrolidine scaffold for fluorophore attachmentPyrrolidine-containing derivatives have been developed as antagonists for the CXCR4 receptor, demonstrating the scaffold's utility in targeting specific proteins. chemrxiv.org
Affinity-Based ProbeProtein pull-down experimentsCarboxylic acid for linker attachmentThe carboxylic acid group can be used to immobilize the molecule on a solid support for affinity chromatography.
Photoaffinity LabelCovalent modification of target proteinsp-Tolyl group for photoreactive group attachmentThe aromatic ring can be modified with a photo-activatable group to enable covalent cross-linking to the target protein upon UV irradiation.

Integration into Peptide Mimetics and Constrained Peptide Architectures

Peptides are crucial signaling molecules in a vast array of biological processes. However, their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptide mimetics, or peptidomimetics, are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. The rigid, cyclic nature of the pyrrolidine ring makes it an excellent scaffold for constructing constrained peptide architectures.

Incorporating this compound into a peptide sequence can induce specific secondary structures, such as β-turns or helical motifs, which are often critical for biological activity. The Boc-protecting group is standard in solid-phase peptide synthesis, making the integration of this building block into peptide chains straightforward.

The p-tolyl group can serve as a mimic of hydrophobic amino acid side chains, such as phenylalanine or tyrosine, and can engage in crucial hydrophobic interactions with the target receptor. The design of peptide mimetics is a rational approach to developing new drug leads. nih.gov The pyrrolidine ring itself is a key component of many natural and synthetic drugs. mdpi.com

For example, a dipeptide segment of a bioactive peptide could be replaced with the this compound unit. This could lock the peptide into its bioactive conformation, leading to enhanced receptor binding affinity and increased resistance to proteolytic degradation.

Peptidomimetic Strategy Structural Contribution of the Compound Potential Advantage
β-Turn MimicryThe pyrrolidine ring can serve as a scaffold to orient adjacent amino acid side chains in a manner that mimics a β-turn.Increased conformational stability and receptor affinity.
α-Helix NucleationIncorporation of the rigid pyrrolidine can help to initiate and stabilize a helical conformation in a peptide chain.Enhanced biological activity for peptides that require a helical structure for function.
Side-Chain MimicryThe p-tolyl group can mimic the side chains of aromatic amino acids.Improved hydrophobic interactions with the target protein.

Utilization in Combinatorial Chemistry and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening. The pyrrolidine scaffold is a privileged structure in drug discovery and is frequently used as a starting point in both combinatorial and diversity-oriented synthesis campaigns. The non-planar nature of the pyrrolidine ring provides access to three-dimensional chemical space, a desirable feature for identifying novel bioactive compounds. nih.gov

This compound is an ideal building block for such synthetic endeavors. The three points of diversity—the Boc-protected amine, the carboxylic acid, and the aromatic ring—allow for the facile introduction of a wide range of chemical functionalities. For example, the Boc group can be removed to allow for the coupling of various acyl groups, while the carboxylic acid can be converted to a variety of amides or esters. The p-tolyl group can also be modified through aromatic substitution reactions.

A combinatorial library of mercaptoacyl pyrrolidines has been successfully prepared on a solid support, demonstrating the feasibility of using pyrrolidine scaffolds in combinatorial synthesis. mdpi.com The synthesis of functionalized pyrrolidines can be achieved through methods like 1,3-dipolar cycloaddition of azomethine ylides, which is amenable to diversity-oriented approaches. nih.govwikipedia.org

Synthetic Approach Points of Diversification Library Potential
Solid-Phase SynthesisAmine (after deprotection), Carboxylic AcidLarge libraries of N-acylated and C-amidated derivatives.
Solution-Phase Parallel SynthesisAmine, Carboxylic Acid, Aromatic RingFocused libraries with diverse functionalities at all three positions.
Diversity-Oriented SynthesisRing-opening and ring-closing reactionsAccess to novel and complex molecular scaffolds based on the pyrrolidine core.

Design of Novel Biomaterials and Soft Matter Based on Pyrrolidine Scaffolds

The field of biomaterials is increasingly focused on the development of "smart" materials that can interact with biological systems in a controlled and predictable manner. The unique chemical and physical properties of the pyrrolidine ring make it an attractive component for the design of novel biomaterials and soft matter, such as hydrogels and self-assembling systems.

Pyrrolidine-functionalized polymers have been explored for various applications. For instance, hydrogels based on poly(vinyl pyrrolidone) have been investigated for their swelling properties and potential use in drug delivery. daltonresearchmolecules.com The incorporation of this compound into a polymer backbone could impart specific properties to the resulting material. The pyrrolidine nitrogen can be quaternized to create cationic polymers capable of interacting with negatively charged biological molecules like DNA, which has been demonstrated with N-ethyl pyrrolidine methacrylamide (B166291) polymers for gene delivery. nih.gov

The p-tolyl group, being hydrophobic, can drive the self-assembly of amphiphilic polymers containing this unit into micelles or other nanostructures in aqueous environments. rsc.org This self-assembly can be exploited to create drug delivery vehicles or scaffolds for tissue engineering. nih.govnih.gov Hydrogels are particularly promising as scaffolds in tissue engineering due to their structural similarities to the natural extracellular matrix. nih.govnih.gov

Material Type Role of Pyrrolidine Scaffold Potential Application
HydrogelsCross-linking site, imparts hydrophilicityDrug delivery, tissue engineering scaffolds nih.gov
Self-Assembling PolymersHydrophilic component in amphiphilic block copolymersNanoparticle drug carriers, responsive materials
Functionalized SurfacesCovalent attachment to surfaces to modulate cell adhesionBiocompatible coatings for medical devices

Future Directions and Emerging Research Perspectives

Exploration of Unconventional Synthetic Pathways and Catalytic Methods

Future research into the synthesis of (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid and its analogs is poised to move beyond traditional methods, embracing more efficient, stereoselective, and environmentally benign strategies. The pyrrolidine (B122466) core, a privileged structure in drug discovery, is the subject of numerous innovative synthetic approaches. nih.govnbinno.com Unconventional methods such as multicomponent reactions (MCRs), advanced catalytic systems, and flow chemistry offer pathways to rapidly generate diverse libraries of related compounds for further study. nih.govrsc.org

Key areas for exploration include:

Catalytic C-H Amination: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct and efficient route to construct the pyrrolidine ring, offering high regio- and chemoselectivity under mild conditions. organic-chemistry.org

Iridium-Catalyzed Annulation: Chiral iridacycle complexes can catalyze "borrowing hydrogen" annulation reactions, directly converting simple diols and primary amines into enantioenriched pyrrolidines, a highly economical approach. organic-chemistry.org

Gold-Catalyzed Cycloisomerization: Gold catalysts can facilitate tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to yield enantioenriched pyrrolidines with excellent stereocontrol. organic-chemistry.org

Multicomponent Reactions (MCRs): The Ugi three-component reaction has been used to synthesize complex iminopyrrolidine derivatives in a single, efficient step. nih.govresearchgate.net Adapting MCRs could allow for the rapid assembly of diverse analogs of the target compound.

Table 1: Emerging Synthetic Methodologies for Pyrrolidine Scaffolds
MethodologyDescriptionPotential AdvantageReference
Copper-Catalyzed C-H AminationIntramolecular amination of remote unactivated C(sp³)-H bonds.High functional group tolerance; excellent regio- and chemoselectivity. organic-chemistry.org
Iridium-Catalyzed Annulation"Borrowing hydrogen" strategy to form N-heterocycles from diols and amines.High atom economy; direct access to chiral pyrrolidines from simple precursors. organic-chemistry.org
Ugi Three-Component ReactionA one-pot reaction involving an oxo component, an amine, an isocyanide, and a carboxylic acid.Rapid generation of molecular complexity and library synthesis. nih.govresearchgate.net
Continuous Flow SynthesisPerforms chemical reactions in a continuous flowing stream rather than in batches.Rapid, scalable, and highly diastereoselective production of chiral pyrrolidines. rsc.org

Identification of Novel Therapeutic Targets and Broadening Application Spectrum

The structural motifs within this compound suggest a broad potential for biological activity that is yet to be fully explored. The pyrrolidine ring is a cornerstone of numerous FDA-approved drugs for a wide range of diseases, including cancer, diabetes, and central nervous system disorders. nbinno.commdpi.com Similarly, arylalkanoic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Future research will focus on screening the compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. The non-planar, three-dimensional structure of the pyrrolidine ring is ideal for exploring pharmacophore space and achieving high-affinity interactions with protein targets. nih.govresearchgate.net

Potential avenues for investigation include:

GABA Transporters (GATs): Substituted pyrrolidine-2-yl-acetic acids have been investigated as potent and selective inhibitors of GABA transporters, suggesting a potential role in neurological and psychiatric disorders. nih.gov

Autotaxin (ATX) Inhibition: Novel pyrrolidine derivatives have been identified as potent inhibitors of autotaxin, an enzyme implicated in inflammation, fibrosis, and cancer. nih.gov

Enzyme Inhibition: Given the prevalence of the pyrrolidine scaffold in enzyme inhibitors, screening against families such as proteases, kinases, and histone deacetylases (HDACs) could yield new leads. nih.gov

Anti-inflammatory Pathways: Beyond classical COX inhibition associated with arylacetic acids, the compound could be explored for activity against other inflammatory targets like cytokine pathways or nuclear receptors. nih.gov

Table 2: Potential Therapeutic Areas for Pyrrolidine and Arylacetic Acid Scaffolds
Therapeutic AreaPotential Target ClassRationale / ExampleReference
Central Nervous System (CNS)GABA Transporters (mGAT1, mGAT4)Derivatives of pyrrolidine-2-yl-acetic acid show potent and selective inhibition. nih.gov
Oncology & InflammationAutotaxin (ATX)Pyrrolidinone and pyrrolidine derivatives act as potent ATX inhibitors. nih.gov
Inflammatory DisordersCyclooxygenase (COX)Arylalkanoic acids are a major class of NSAIDs that inhibit COX enzymes. nih.gov
Infectious DiseasesVarious bacterial/viral enzymesThe pyrrolidine ring is a common feature in many antibacterial and antiviral drugs. nbinno.com

Advancements in High-Throughput Screening and Automation in Synthesis and Biology

To efficiently explore the synthetic and biological potential of this compound, the integration of high-throughput and automated technologies is essential. These approaches can dramatically accelerate the discovery-optimization cycle, from generating diverse chemical libraries to identifying biological hits.

Automation in Synthesis: The synthesis of large libraries of pyrrolidine derivatives can be streamlined using automated platforms. nih.govresearchgate.net Technologies such as continuous flow chemistry allow for the rapid, safe, and scalable production of compound libraries with high diastereoselectivity. rsc.org For instance, a fully automated, nanoscale synthesis of over 1,000 iminopyrrolidine derivatives has been achieved using low-volume dispensing technology, demonstrating a pipeline for rapid reaction scouting and library production. nih.govresearchgate.net

High-Throughput Screening (HTS): Instead of traditional single-concentration screening, quantitative HTS (qHTS) is an emerging paradigm that generates concentration-response curves for thousands of compounds in a single experiment. nih.gov This approach provides richer data, reduces false positives and negatives, and allows for the immediate identification of compounds with varied potencies and efficacies. nih.gov Applying qHTS to a library of analogs based on the lead compound against diverse biological targets would be a powerful strategy for uncovering novel activities. Furthermore, encoded combinatorial chemistry, where each compound on a resin bead is associated with a chemical "tag," allows for the efficient synthesis and screening of large libraries and streamlined identification of active compounds. nih.govresearchgate.net

Table 3: High-Throughput and Automation Technologies
TechnologyApplication AreaDescriptionReference
Continuous Flow ChemistrySynthesisAutomated, scalable protocol for rapid and highly diastereoselective synthesis of chiral pyrrolidines. rsc.org
Automated Nanoscale SynthesisSynthesisUse of low-volume, non-contact dispensing to prepare thousands of derivatives in a fully automated fashion. nih.govresearchgate.net
Encoded Combinatorial ChemistrySynthesis & ScreeningEach compound on a support bead is linked to a chemical tag that records its synthetic history, allowing for rapid deconvolution of hits. nih.govresearchgate.net
Quantitative HTS (qHTS)Biological ScreeningGenerates full concentration-response curves for every compound in a large library in the primary screen. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery and offer significant opportunities for the future development of this compound. These computational tools can analyze vast datasets to predict molecular properties, generate novel chemical structures, and guide synthetic efforts, thereby reducing the time and cost of research.

Future research will likely employ a variety of AI/ML approaches:

Virtual Screening: ML models can be trained to screen massive virtual libraries of compounds to identify those most likely to be active against a specific biological target, prioritizing synthetic efforts.

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for multiple properties simultaneously, such as high potency for a target and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. This could be used to create novel analogs of the lead compound with improved therapeutic profiles.

Property Prediction: AI can predict crucial physicochemical and pharmacokinetic properties, such as solubility, permeability, and potential toxicity, early in the design phase. This allows chemists to focus on compounds with a higher probability of success.

Retrosynthesis Prediction: AI tools can analyze a target molecule and propose viable synthetic routes, accelerating the process of chemical synthesis and library creation.

Table 4: Applications of AI and Machine Learning in Drug Design
AI/ML ApplicationDescriptionImpact on Compound Optimization
Virtual High-Throughput Screening (vHTS)Using computational models to screen large compound databases for potential activity against a target.Prioritizes which analogs to synthesize, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR)Models that correlate chemical structure with biological activity.Predicts the activity of new designs and helps elucidate key structural features for potency.
Generative Models (De Novo Design)Algorithms that create novel molecular structures tailored to a specific design objective.Designs next-generation compounds with optimized multi-parameter profiles (e.g., potency and safety).
ADMET PredictionPredicting absorption, distribution, metabolism, excretion, and toxicity profiles.Filters out compounds with poor drug-like properties early in the discovery process.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid, and how can purity be optimized?

  • Methodology : The Boc-protected pyrrolidine core is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen is critical to prevent undesired side reactions. Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using methanol/water) is recommended. Purity validation should employ HPLC (≥95% purity, as per supplier standards) and NMR for structural confirmation .
  • Key Data : CAS 175526-97-3 (1-N-Boc-pyrrolidine-3-acetic acid) has a molecular formula of C₁₁H₁₉NO₄ and molecular weight 229.27 g/mol .

Q. How should researchers characterize the compound’s structural and stereochemical integrity?

  • Methodology : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and acetic acid moiety (δ ~3.4–3.6 ppm for CH₂COOH).
  • Chiral HPLC : To verify enantiomeric purity, especially for R/S configurations (e.g., (R)-3-(N-Boc-amino)pyrrolidine derivatives require chiral columns like Chiralpak AD-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are the stability considerations for storage and handling?

  • Methodology : The Boc group is acid-labile; thus, avoid exposure to trifluoroacetic acid (TFA) or HCl during storage. Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Monitor degradation via periodic HPLC analysis .
  • Safety : Wear PPE (gloves, goggles) due to risks of eye/respiratory irritation (H319, H335) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral Boc-protected pyrrolidine derivatives be achieved?

  • Methodology : Employ asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) or enzymatic resolution. For example, (R)-3-(N-Boc-amino)pyrrolidine (CAS 147081-49-0) is synthesized via kinetic resolution using lipases or chiral auxiliaries .
  • Data Contradictions : Cross-validate CAS numbers (e.g., 175526-97-3 vs. 204688-61-9) using X-ray crystallography or optical rotation measurements to resolve stereochemical ambiguities .

Q. What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?

  • Methodology : The acetic acid moiety and Boc-protected amine are key pharmacophores for designing protease inhibitors or GPCR modulators. For instance, derivatives like aryloxyacetic acids (e.g., [4-(5-phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid) are synthesized to optimize binding affinity .
  • Application : Incorporate the compound into peptide mimetics or small-molecule libraries for high-throughput screening against targets like kinases or viral proteases .

Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) be resolved?

  • Methodology : Replicate experiments under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility in DMSO/water). Compare results with literature (e.g., 6-Chloro-2-methylpyrimidin-4(1H)-one has a reported boiling point of 205.4°C at 760 mmHg) .
  • Troubleshooting : Use computational tools (e.g., COSMO-RS) to predict solubility and validate experimentally .

Q. What advanced analytical techniques are recommended for detecting trace impurities?

  • Methodology : LC-MS/MS with electrospray ionization (ESI) to identify byproducts (e.g., de-Boc derivatives or dimerization products). Quantify impurities using a calibrated external standard .
  • Case Study : Delta Biotech reports ≥95% purity for 1-Boc-3-pyrrolidineacetic acid, with residual solvents (e.g., methanol) monitored via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.